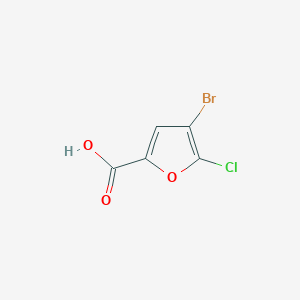![molecular formula C7H6Br2O2 B11775486 (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B11775486.png)
(1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5S)-2,4-dibromo-8-oxabicyclo[321]oct-6-en-3-one is a bicyclic organic compound characterized by the presence of two bromine atoms and an oxabicyclo structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one typically involves the bromination of a precursor compound. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would require stringent control of reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing structure.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Reduction: Formation of the debrominated bicyclic compound.
Oxidation: Formation of carboxylic acids or ketones depending on the oxidizing agent used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its reactivity with nucleophiles makes it a useful tool for investigating biochemical pathways.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities. Research is ongoing to explore its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material science.
Mecanismo De Acción
The mechanism of action of (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing for substitution reactions to occur. The oxabicyclo structure provides rigidity and stability, which can influence the compound’s reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,5S)-2,2,4-tribromo-8-oxabicyclo[3.2.1]oct-6-en-3-one
- (1R,5S)-3-oxabicyclo[3.3.0]oct-6-en-2-one
- (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one
Uniqueness
Compared to similar compounds, (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one is unique due to the specific positioning of the bromine atoms and the oxabicyclo structure. This unique arrangement imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H6Br2O2 |
|---|---|
Peso molecular |
281.93 g/mol |
Nombre IUPAC |
(1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C7H6Br2O2/c8-5-3-1-2-4(11-3)6(9)7(5)10/h1-6H/t3-,4+,5?,6? |
Clave InChI |
IMTJPLVCOUSVFX-LAXKNYFCSA-N |
SMILES isomérico |
C1=C[C@H]2C(C(=O)C([C@@H]1O2)Br)Br |
SMILES canónico |
C1=CC2C(C(=O)C(C1O2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



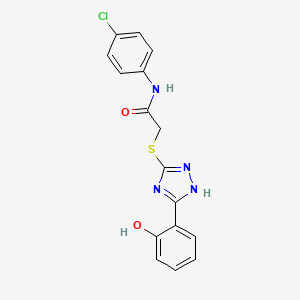
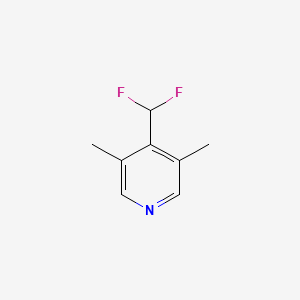
![4-Chloro-2-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11775422.png)
![4-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11775424.png)
![2-Methyl-6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-4(2H)-one](/img/structure/B11775432.png)

![Furan-2-yl(7-methylbenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B11775441.png)
![(1S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11775455.png)
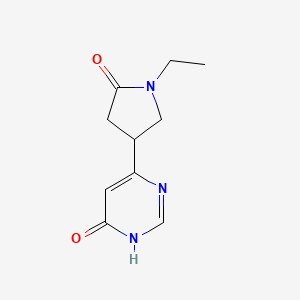
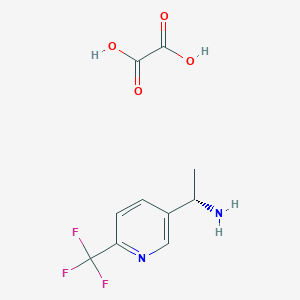

![7-Methoxythieno[3,4-c]pyridine-1,3-diamine](/img/structure/B11775497.png)
